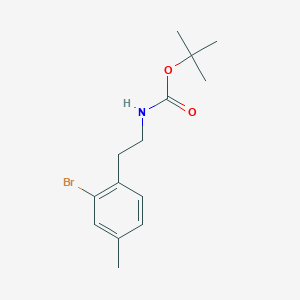

tert-Butyl 2-bromo-4-methylphenethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-bromo-4-methylphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-10-5-6-11(12(15)9-10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGWDHHMQYAXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCNC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-methylphenethylcarbamate typically involves the reaction of 2-bromo-4-methylphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromine atom in tert-Butyl 2-bromo-4-methylphenethylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenethyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as tert-Butyl 2-hydroxy-4-methylphenethylcarbamate.

Oxidation: Products may include oxidized derivatives of the phenethyl group.

Reduction: Reduced derivatives of the phenethyl group.

Hydrolysis: 2-bromo-4-methylphenethylamine and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-bromo-4-methylphenethylcarbamate is primarily used as a reagent in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of various pharmaceuticals and biologically active compounds.

Pharmaceutical Development

The compound's ability to participate in diverse chemical reactions makes it valuable in the pharmaceutical industry. It acts as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections. Research indicates that derivatives of this compound can exhibit significant biological activity, making them potential candidates for drug development .

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing a series of bioactive compounds through nucleophilic substitution reactions. The resulting compounds showed promising antimicrobial activity, highlighting the utility of this carbamate derivative in medicinal chemistry .

Case Study 2: Polymerization Reactions

Research conducted at an academic institution explored the incorporation of this compound into polymer matrices. The study found that polymers synthesized with this compound exhibited enhanced properties, such as increased tensile strength and improved thermal stability compared to traditional polymer formulations .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for nucleophilic substitutions | Facilitates synthesis of complex organic molecules |

| Pharmaceutical Development | Intermediate for drug synthesis | Potential candidates for antimicrobial agents |

| Material Science | Incorporation into polymers | Enhanced mechanical properties observed |

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-methylphenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific reactions in industrial processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Electronic Effects : The position of bromine (e.g., 2-bromo vs. 4-bromo) significantly alters electronic properties. For example, 2-bromo substitution in the target compound creates ortho steric effects, whereas 4-bromo substitution (as in tert-Butyl 4-bromo-2-methylphenylcarbamate) reduces ring electron density, affecting electrophilic substitution reactivity .

- Functional Group Comparisons : Replacing bromine with chlorine (e.g., in tert-Butyl 2-chloro-4-nitrophenylcarbamate) reduces leaving-group ability but enhances stability under basic conditions. The nitro group further activates the ring for nucleophilic aromatic substitution .

- Heterocyclic Analogues : Compounds like tert-Butyl (4-bromothiazol-2-yl)methylcarbamate replace the benzene ring with a thiazole, introducing nitrogen and sulfur atoms. This modification enhances hydrogen-bonding capacity and metabolic stability, making such derivatives valuable in drug design .

Spectroscopic and Analytical Data

Spectroscopic techniques such as ¹H-NMR and ¹³C-NMR (as referenced in ) are critical for distinguishing these compounds. For instance:

- The target compound’s ¹H-NMR spectrum would show distinct aromatic proton shifts for 2-bromo-4-methyl substitution (δ ~7.2–7.5 ppm for H-3/H-5 and δ ~2.4 ppm for the methyl group), whereas the 5-methoxy analogue (tert-Butyl 2-bromo-5-methoxyphenylcarbamate) would exhibit a deshielded methoxy signal at δ ~3.8 ppm .

- Mass spectrometry (MS) fragmentation patterns differ due to bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br), aiding in identification .

Biological Activity

Introduction

tert-Butyl 2-bromo-4-methylphenethylcarbamate is a chemical compound with potential pharmacological applications. Its structure includes a bromine atom and a carbamate functional group, which may contribute to its biological activity. This article reviews the existing literature on the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Properties

- Molecular Formula : C12H16BrN2O2

- Molecular Weight : 288.17 g/mol

- CAS Number : 131818-17-2

Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes its efficacy against different cell types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Induces apoptosis and cell cycle arrest |

| HGC-27 | 7.6 | Inhibits migration and invasion |

| A549 (Lung) | <20 | Cytotoxicity via reactive oxygen species |

| HL-60 (Leukemia) | 12 | Apoptosis induction |

Case Studies

- Anti-Cancer Activity : In a study published in Frontiers in Oncology, this compound showed significant anti-cancer activity in vitro against gastric cancer cell lines, leading to reduced proliferation and increased apoptosis rates .

- Neuroprotective Effects : Another investigation indicated that the compound might have neuroprotective properties by modulating neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies also suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use as an antibacterial agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for therapeutic applications. The compound's toxicity profile indicates moderate toxicity at higher concentrations, necessitating careful dosage considerations in potential clinical settings.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Exploration of combination therapies to enhance its efficacy while minimizing toxicity.

- Clinical trials to evaluate its safety and effectiveness in human subjects.

Q & A

Basic: What are the recommended synthetic methodologies for tert-Butyl 2-bromo-4-methylphenethylcarbamate, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, including bromination of the phenethyl precursor followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents. Key steps include:

- Bromination : Electrophilic aromatic substitution with Br₂ or N-bromosuccinimide (NBS) under controlled conditions .

- Carbamate formation : Reaction with Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) .

Purity optimization requires: - Chromatography : Column chromatography with silica gel (hexane/ethyl acetate gradients).

- Crystallization : Recrystallization from ethanol or dichloromethane .

- Analytical validation : HPLC or GC-MS to confirm purity (>95%) .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms for the bromination step?

Answer:

Contradictions often arise from competing pathways (e.g., radical vs. electrophilic bromination). To resolve these:

- Kinetic studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify intermediates .

- Computational modeling : Use DFT calculations to compare activation energies of proposed mechanisms .

- Isotopic labeling : Introduce deuterated substrates to trace hydrogen abstraction in radical pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR :

- IR spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotopic patterns .

Advanced: What strategies mitigate side reactions during carbamate formation?

Answer:

Common side reactions include Boc-group cleavage or O-alkylation. Mitigation strategies:

- Temperature control : Maintain reactions at 0–25°C to suppress decomposition .

- Catalyst selection : Use DMAP to enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., THF) minimize nucleophilic interference .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Respiratory protection : P95 masks for particulate control; OV/AG-P99 cartridges if vapor exposure is suspected .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and bases .

Advanced: How does the bromine substituent influence biological activity compared to other halogenated derivatives?

Answer:

Bromine’s electronegativity and steric effects alter binding affinity. Comparative approaches include:

- SAR studies : Synthesize analogs with Cl, F, or I substituents and test enzyme inhibition (e.g., kinase assays) .

- X-ray crystallography : Resolve ligand-protein interactions to map halogen bonding .

- Computational docking : Compare binding energies using AutoDock or Schrödinger .

Basic: What stability considerations apply to long-term storage?

Answer:

- Decomposition risks : Hydrolysis of the carbamate group in humid conditions. Store with desiccants .

- Light sensitivity : Amber glass containers prevent photolytic degradation .

- Incompatible materials : Avoid contact with strong acids/bases .

Advanced: How can DFT calculations predict reactivity in novel reactions?

Answer:

- Transition state modeling : Identify energy barriers for SN2 vs. radical pathways .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polar environments .

- Frontier molecular orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.